molecular formula C19H20N2O4 B2640403 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922130-70-9

2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2640403
CAS No.: 922130-70-9
M. Wt: 340.379
InChI Key: QZZRJWDZHVTUKU-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that features a benzamide core substituted with dimethoxy groups and a tetrahydroquinoline moiety

Mechanism of Action

Target of Action

The primary targets of 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are the bromodomain-containing proteins TRIM24 (tripartite motif containing protein 24) and BRPF1 (bromodomain and PHD finger containing protein 1) . These proteins are involved in the epigenetic regulation of gene expression and have been implicated in human cancer .

Mode of Action

This compound interacts with its targets, TRIM24 and BRPF1, by binding to their bromodomains . This interaction inhibits the function of these proteins, thereby affecting the epigenetic regulation of gene expression .

Biochemical Pathways

The interaction of this compound with TRIM24 and BRPF1 affects the biochemical pathways associated with gene expression . By inhibiting these proteins, the compound can alter the transcription of genes, leading to changes in the production of proteins and other gene products .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by its excellent cellular potency (EC50 = 50 nM) and favorable bioavailability (F = 29%) . These properties allow the compound to be effectively absorbed and distributed within the body, reaching its targets in sufficient concentrations .

Result of Action

The molecular and cellular effects of this compound’s action include changes in gene expression patterns and the inhibition of cancer cell proliferation . By targeting and inhibiting TRIM24 and BRPF1, the compound can disrupt the growth and survival of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, and the temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the tetrahydroquinoline moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,4-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzamide: Lacks the tetrahydroquinoline moiety.

    1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline: Lacks the benzamide core.

    2,4-Dimethoxy-N-phenylbenzamide: Substituted with a phenyl group instead of the tetrahydroquinoline moiety.

Uniqueness

2,4-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to the combination of the benzamide core with the tetrahydroquinoline moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2,4-dimethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-21-16-8-5-13(10-12(16)4-9-18(21)22)20-19(23)15-7-6-14(24-2)11-17(15)25-3/h5-8,10-11H,4,9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZRJWDZHVTUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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